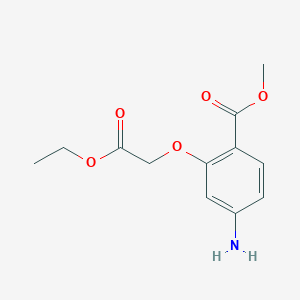

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C12H15NO5 It is a derivative of benzoic acid and is characterized by the presence of an amino group, an ethoxy group, and an oxoethoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate typically involves the esterification of 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group, leading to the formation of various derivatives depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Quinones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate has been investigated for its potential therapeutic applications, particularly as a local anesthetic. Research indicates that derivatives of benzoate compounds can exhibit significant local anesthetic effects. For instance, compounds synthesized based on the structure of this compound have shown promising results in terms of efficacy and reduced toxicity compared to traditional anesthetics like tetracaine and pramocaine .

Case Study: Local Anesthetic Activity

A study designed and synthesized several benzoate derivatives, including this compound, evaluating their anesthetic properties through various tests (surface anesthesia, infiltration anesthesia). The results demonstrated that several synthesized compounds had favorable onset times and durations of action while exhibiting lower toxicity profiles .

Biological Research

The compound's structural features allow it to interact with biological systems effectively. It has been studied for its role in modulating cellular pathways, particularly in osteogenic differentiation. Methyl vanillic acid derivatives, which include this compound, have been shown to activate the Wnt/β-catenin signaling pathway, crucial for bone formation and regeneration .

Case Study: Osteogenic Differentiation

In vitro studies have demonstrated that the compound can induce osteogenic differentiation in stem cells by activating specific signaling pathways. This suggests its potential use in regenerative medicine and bone repair therapies .

Antibacterial and Antifungal Activities

This compound has also been noted for its antibacterial properties. Derivatives of this compound have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

Research has indicated that phenolic acid derivatives, including those derived from this compound, possess significant antibacterial and antifungal activities. These compounds have been tested against common pathogens, displaying promising results that warrant further exploration for pharmaceutical applications .

Material Science Applications

The unique chemical structure of this compound lends itself to applications in material science, particularly in the development of polymers and coatings with enhanced properties.

Case Study: Polymer Development

Studies have explored the incorporation of this compound into polymer matrices to improve mechanical strength and thermal stability. The modification of polymeric materials with such compounds can lead to innovative applications in coatings and composite materials used in various industries .

Summary of Findings

Mécanisme D'action

The mechanism of action of Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino group and ester functionality allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate can be compared with other similar compounds such as:

Methyl 4-amino-2-(2-methoxy-2-oxoethoxy)benzoate: Similar structure but with a methoxy group instead of an ethoxy group.

Methyl 4-amino-2-(2-propoxy-2-oxoethoxy)benzoate: Similar structure but with a propoxy group instead of an ethoxy group.

Methyl 4-amino-2-(2-butoxy-2-oxoethoxy)benzoate: Similar structure but with a butoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

Methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate, with the CAS number 1979546-50-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C₁₂H₁₅N₁O₅

- Molecular Weight : 253.25 g/mol

- Structure : The compound features a benzoate structure with an amino group and an ethoxy substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial and Antifungal Activity :

- Anticancer Potential :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focused on breast cancer cell lines (MCF7), treatment with this compound resulted in a notable decrease in cell viability after 48 hours. The mechanism was linked to the downregulation of anti-apoptotic proteins such as Bcl-2, suggesting that this compound could serve as a lead for developing new anticancer agents .

The biological activity of this compound can be attributed to its structural features:

- Hydrogen Bonding : The presence of the amino group allows for hydrogen bonding with target biomolecules, enhancing its interaction with cellular targets.

- Lipophilicity : The ethoxy group contributes to the compound's lipophilicity, facilitating membrane penetration and potentially enhancing bioavailability.

- Modulation of Signaling Pathways : Evidence suggests that this compound may interact with key signaling pathways involved in cell survival and proliferation, particularly in cancer cells .

Propriétés

IUPAC Name |

methyl 4-amino-2-(2-ethoxy-2-oxoethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-3-17-11(14)7-18-10-6-8(13)4-5-9(10)12(15)16-2/h4-6H,3,7,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZGOQJCRZSYNPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.